Methyl 2-acetoxy-3-chloropropanoate
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Overview
Description
Methyl 2-acetoxy-3-chloropropanoate is an organic compound with the molecular formula C6H9ClO4 It is a derivative of propanoic acid and is characterized by the presence of an acetoxy group and a chlorine atom attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetoxy-3-chloropropanoate can be synthesized through several methods. One common approach involves the esterification of 2-acetoxy-3-chloropropanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the chlorination of methyl 2-acetoxypropanoate using thionyl chloride or phosphorus trichloride. This reaction introduces the chlorine atom at the desired position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods often employ catalysts and optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetoxy-3-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-acetoxy-3-chloropropanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are usually conducted under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents. The reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2-acetoxy-3-hydroxypropanoate, 2-acetoxy-3-aminopropanoate, or 2-acetoxy-3-thiopropanoate.
Hydrolysis: 2-acetoxy-3-chloropropanoic acid and methanol.
Reduction: 2-acetoxy-3-chloropropanol.
Scientific Research Applications
Methyl 2-acetoxy-3-chloropropanoate finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: this compound is utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-acetoxy-3-chloropropanoate involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can undergo hydrolysis or substitution reactions, while the chlorine atom can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetoxypropanoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3-chloropropanoate: Lacks the acetoxy group, leading to distinct chemical behavior.
Ethyl 2-acetoxy-3-chloropropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-acetoxy-3-chloropropanoate is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H9ClO4 |
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Molecular Weight |
180.58 g/mol |
IUPAC Name |
methyl 2-acetyloxy-3-chloropropanoate |
InChI |
InChI=1S/C6H9ClO4/c1-4(8)11-5(3-7)6(9)10-2/h5H,3H2,1-2H3 |
InChI Key |
UBLCJZKDINZZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCl)C(=O)OC |
Origin of Product |
United States |
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